molecular formula C17H13N3O2 B2621963 N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207053-89-1

N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2621963
CAS No.: 1207053-89-1
M. Wt: 291.31
InChI Key: ANYQDJYVFOMIIW-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound featuring a benzimidazole moiety fused with an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The indene-1-carboxamide moiety is then introduced through a series of reactions involving acylation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions include substituted benzimidazoles, alcohols, and carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The benzimidazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its structural properties contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism by which N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide
  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines

Uniqueness

Compared to similar compounds, N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide stands out due to its fused indene structure, which imparts unique electronic and steric properties

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-15-9-12(10-5-1-2-6-11(10)15)16(22)20-17-18-13-7-3-4-8-14(13)19-17/h1-8,12H,9H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYQDJYVFOMIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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